6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
The compound “6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is a complex organic molecule. It contains a naphthoyl group, which is derived from naphthoic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as naphthoyl-thiourea derivatives have been synthesized for use in organic light-emitting diodes . Another study synthesized a series of novel 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues bearing a 6-(1-naphthoyl) group .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed new synthesis methods for naphthyridin-2(1H)-ones and their derivatives, demonstrating innovative pathways to create these compounds. For instance, a facile and novel synthesis technique was reported, highlighting a convenient procedure for generating 1,6-naphthyridin-2(1H)-ones through cyclization and thermal decarboxylation processes (Singh & Lesher, 1990). This foundational work opens avenues for the synthesis of complex naphthyridine derivatives with potential applications across various fields.
Corrosion Inhibition
A significant area of research involves the use of naphthyridine derivatives as corrosion inhibitors. One study detailed the corrosion inhibition efficiency of novel naphthyridines on mild steel in hydrochloric acid, showcasing high inhibition activities and suggesting these compounds effectively protect against corrosion through adsorption (Singh et al., 2016). These findings indicate potential industrial applications in protecting metals from corrosive environments.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, naphthyridine derivatives have been explored for their therapeutic potential. A study highlighted a potent alphavbeta3 antagonist with promising in vitro and in vivo profiles for the prevention and treatment of osteoporosis (Hutchinson et al., 2003). This research underscores the versatility of naphthyridine derivatives in developing new therapeutic agents.
Material Science and Photodynamic Therapy
In material science and photodynamic therapy, naphthyridine derivatives have been synthesized for potential applications. Unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines, incorporating naphthyridine units, have been developed as novel photosensitizers for cancer therapy (Michelsen et al., 1996). These compounds show high singlet oxygen quantum yields, suggesting their suitability as effective agents in photodynamic therapy.
Future Directions
Mechanism of Action
Target of Action
Compounds like this often target specific receptors in the body. For example, some naphthoylindoles have been found to act as full agonists at both the CB1 and CB2 cannabinoid receptors .
Mode of Action
These compounds typically interact with their targets by binding to the receptor, which triggers a biochemical response. For instance, naphthoylindoles mimic the body’s naturally-produced endocannabinoid hormones, which can exacerbate or inhibit nerve signaling .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. In the case of cannabinoid receptors, these are involved in a variety of physiological processes including pain sensation, mood, and memory .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For example, JWH-018, a naphthoylindole, is often smoked or taken orally .
Result of Action
The molecular and cellular effects would depend on the specific biochemical pathways affected by the compound. In general, activation of cannabinoid receptors can have a wide range of effects, from pain relief to changes in mood and perception .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, certain salts could cause edema or fluid accumulation, impacting the action of the compound .
Properties
IUPAC Name |
6-(naphthalene-1-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-11-14-10-15-12-23(9-8-18(15)22-19(14)24)20(25)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10H,8-9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEYHBYSQUWTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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